3,5-Dibromopyridine-4-carbaldehyde

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Procure 3,5-Dibromopyridine-4-carbaldehyde for its unique symmetric 3,5-dibromo substitution enabling orthogonal functionalization. The bromine atoms are superior leaving groups for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, while the 4-aldehyde group allows for sequential synthesis. Its favorable XLogP3 of 1.7 is ideal for CNS drug discovery programs. Do not substitute.

Molecular Formula C6H3Br2NO
Molecular Weight 264.9 g/mol
CAS No. 70201-42-2
Cat. No. B1302962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromopyridine-4-carbaldehyde
CAS70201-42-2
Molecular FormulaC6H3Br2NO
Molecular Weight264.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C=O)Br
InChIInChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
InChIKeyWPBYVMDYYFWYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromopyridine-4-carbaldehyde (CAS 70201-42-2) Core Properties and Commercial Availability


3,5-Dibromopyridine-4-carbaldehyde (CAS 70201-42-2) is a halogenated heteroaromatic aldehyde that serves as a versatile molecular building block in medicinal chemistry and organic synthesis. The compound features a pyridine ring with bromine atoms at the 3- and 5-positions and an aldehyde group at the 4-position, providing dual reactive handles for orthogonal functionalization . It is commercially available from multiple vendors with purity typically ≥97% (GC) and appears as a white to yellow crystalline solid with a melting point of 118–122 °C . The compound exhibits moderate lipophilicity with a calculated XLogP3 of 1.7 and a topological polar surface area of 30 Ų, placing it within favorable physicochemical space for CNS drug discovery programs [1].

Why 3,5-Dibromopyridine-4-carbaldehyde Cannot Be Replaced by Generic Pyridine Carboxaldehydes


Generic substitution of 3,5-dibromopyridine-4-carbaldehyde with other pyridine carboxaldehydes fails due to the unique interplay of its substitution pattern and halogen composition. The symmetric 3,5-dibromo arrangement imparts distinct electronic and steric properties that govern reactivity in cross-coupling and nucleophilic addition reactions . The bromine atoms serve as superior leaving groups in palladium-catalyzed transformations compared to chlorine analogs, enabling more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions . Furthermore, the aldehyde group at the 4-position creates a differentiated electrostatic potential surface that influences regioselective functionalization pathways not achievable with 2-carbaldehyde isomers [1]. These physicochemical and reactivity distinctions mandate compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for 3,5-Dibromopyridine-4-carbaldehyde Versus Closest Analogs


Lipophilicity Comparison: 3,5-Dibromo-4-carbaldehyde Exhibits Intermediate logP Ideal for CNS Drug Design

3,5-Dibromopyridine-4-carbaldehyde demonstrates a calculated XLogP3 of 1.7, placing it within the optimal lipophilicity range (logP 1–3) for CNS drug candidates. This value is 0.5 log units lower than its dichloro analog (XLogP3 2.2), indicating reduced lipophilicity that may translate to lower non-specific tissue binding and improved metabolic stability [1]. The topological polar surface area (TPSA) of 30 Ų is identical across both analogs, ensuring comparable membrane permeability [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Electronic Differentiation: Higher Density Enables Distinct Chromatographic and Formulation Behavior

3,5-Dibromopyridine-4-carbaldehyde possesses a predicted density of 2.090 ± 0.06 g/cm³, which is approximately 40% higher than the 1.488 g/cm³ density of 3,5-dichloropyridine-4-carbaldehyde . This substantial density differential arises from the higher atomic mass of bromine (79.9 Da) versus chlorine (35.5 Da) and translates to practical differences in chromatographic retention and solid-handling properties during synthesis and purification .

Analytical Chemistry Process Chemistry Formulation Development

Regioisomeric Differentiation: 4-Carbaldehyde Enables Unique Synthetic Pathways Versus 2-Carbaldehyde Isomer

The 4-carbaldehyde substitution pattern of 3,5-dibromopyridine-4-carbaldehyde (CAS 70201-42-2) confers distinct reactivity compared to its 2-carbaldehyde isomer (CAS 898559-25-6). In palladium-catalyzed Suzuki-Miyaura couplings, the 4-carbaldehyde derivative participates in mono-arylation with high preferentiality due to the differentiated electronic environment at the 3- and 5-positions [1]. The 2-carbaldehyde isomer, by contrast, exhibits different regioselectivity due to ortho-directing effects of the aldehyde group, leading to divergent product distributions [2].

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Commercial Availability and Purity Benchmarking: Consistent ≥97% Purity Supports Reproducible Research

3,5-Dibromopyridine-4-carbaldehyde is reliably available from multiple reputable vendors at ≥97% purity (GC), with typical lot analysis confirming melting point 118–122 °C . In contrast, the mixed-halogen analog 3-bromo-5-chloropyridine-4-carbaldehyde (CAS 1064678-66-5) is less broadly sourced and typically offered only at 95% purity, potentially introducing additional variability in sensitive synthetic sequences . The higher purity specification of the symmetrical dibromo compound reduces the risk of impurity-driven side reactions in multi-step syntheses.

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 3,5-Dibromopyridine-4-carbaldehyde Based on Evidence-Based Differentiation


CNS Drug Discovery Programs Requiring Optimized Lipophilicity

The XLogP3 of 1.7 for 3,5-dibromopyridine-4-carbaldehyde positions it favorably within the CNS multiparameter optimization (MPO) space (logP 1–3), offering a calculated 0.5 log unit reduction in lipophilicity compared to the dichloro analog [1]. Medicinal chemists targeting CNS indications can leverage this property to design lead compounds with reduced non-specific tissue binding while maintaining the synthetic versatility of dual bromine handles for parallel SAR exploration .

Sequential Cross-Coupling Strategies in Complex Heterocycle Synthesis

The symmetrical 3,5-dibromo substitution pattern, combined with the non-coordinating 4-aldehyde group, enables orthogonal functionalization sequences [1]. Researchers can perform selective mono-Suzuki coupling at one bromine position, followed by elaboration of the aldehyde via reductive amination or Wittig chemistry, and subsequent second cross-coupling at the remaining bromine site . This sequential reactivity profile is distinct from the 2-carbaldehyde isomer, which exhibits altered regioselectivity due to ortho-directing effects of the aldehyde .

Agrochemical Intermediate Synthesis Requiring Defined Halogen Reactivity

3,5-Dibromopyridine-4-carbaldehyde serves as a key intermediate in the synthesis of pyrazinone-based insecticides [1]. The bromine atoms provide superior leaving group ability compared to chlorine, enabling more efficient palladium-catalyzed coupling with aryl and heteroaryl partners under milder conditions . The higher density (2.09 g/cm³) of this dibromo compound also facilitates solid-phase handling and accurate weighing in kilogram-scale process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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